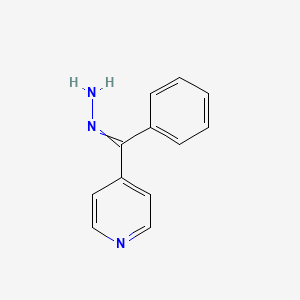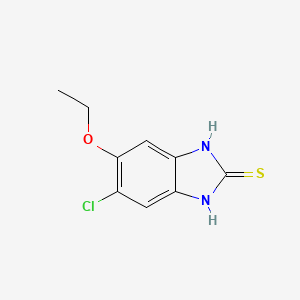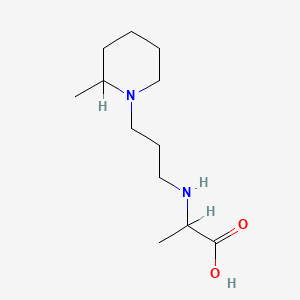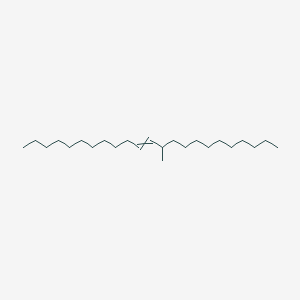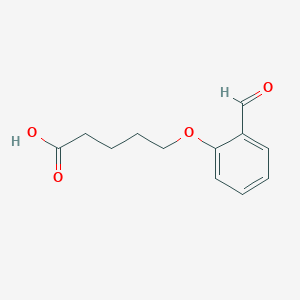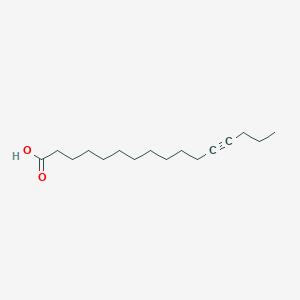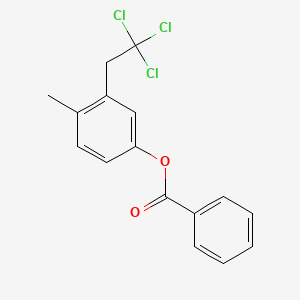
4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is a complex organic compound characterized by its unique structure, which includes a phenyl ring fused to a pyrazole ring with a tetrazole ring connected to it equatorially.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate typically involves multiple steps, including nitration and cyclization reactions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by nitration and cyclization to form the indazole ring . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The process may also involve additional purification steps, such as recrystallization from dimethyl formamide solution .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties
Mecanismo De Acción
The mechanism of action of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including the inhibition of specific enzymes or the induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrobenzaldehyde-1H(2H)-tetrazol-5-yl-hydrazone: Used in the preparation of explosives.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: A nitrogen-rich compound with potential energetic applications.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its energetic properties and potential use in advanced materials.
Uniqueness
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is unique due to its specific structural arrangement, which includes a combination of nitro and tetrazole groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
91780-16-4 |
|---|---|
Fórmula molecular |
C8H10N8O7 |
Peso molecular |
330.22 g/mol |
Nombre IUPAC |
4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate |
InChI |
InChI=1S/C8H4N8O4.3H2O/c17-15(18)4-1-6-5(7(2-4)16(19)20)3-9-14(6)8-10-12-13-11-8;;;/h1-3H,(H,10,11,12,13);3*1H2 |
Clave InChI |
QRRRXSIUWKEWMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N(N=C2)C3=NNN=N3)[N+](=O)[O-])[N+](=O)[O-].O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



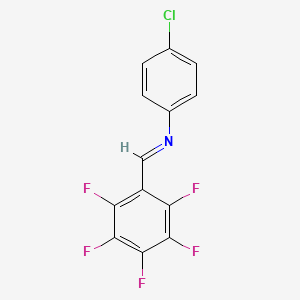
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
